

# Available Pharmacokinetic and Physicochemical Data for Pilaralisib

Author: Smolecule Technical Support Team, Date: February 2026

## Compound Focus: Pilaralisib

CAS No.: 934526-89-3

Cat. No.: S547960

[Get Quote](#)

While comprehensive ADME data is lacking, the table below summarizes the key quantitative and qualitative information found in the search results.

| Parameter                    | Available Data / Findings                                                                        | Source / Context                           |
|------------------------------|--------------------------------------------------------------------------------------------------|--------------------------------------------|
| Recommended Phase II Dose    | 400 mg once daily (tablet formulation)                                                           | Phase I trial in advanced solid tumors [1] |
| Pharmacokinetic (PK) Profile | Plasma exposure not dose-proportional. Tablet formulation provided higher exposure than capsule. | Phase I trial [1]                          |
| Absorption & Administration  | Orally available [2]. Tablet formulation tested for improved dosing [1].                         | Drug database & clinical trial             |
| Distribution                 | No specific data on volume of distribution or protein binding was found.                         | Information Missing                        |
| Metabolism                   | No specific data on metabolic pathways or enzymes was found.                                     | Information Missing                        |
| Excretion / Half-life        | No data on route of elimination or half-life was found.                                          | Information Missing                        |

| Parameter           | Available Data / Findings                                                                                                | Source / Context                        |
|---------------------|--------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Molecular Weight    | 541.02 g/mol                                                                                                             | Chemical identification data [2]        |
| Chemical Formula    | C <sub>25</sub> H <sub>25</sub> ClN <sub>6</sub> O <sub>4</sub> S                                                        | Chemical identification data [2]        |
| Mechanism of Action | Selective inhibitor of phosphoinositide-3-kinase (PI3K); targets PI3K $\alpha$ , $\beta$ , $\delta$ , and VPS34 [2] [3]. | Preclinical and investigational studies |

## Experimental Protocol: Quantifying PI3K Inhibitors in Plasma

Although a validated method for **Pilaralisib** itself was not found, a recent, detailed **UPLC-MS/MS method for Parsaclisib** (a related PI3K inhibitor) is available [4]. This protocol can serve as an excellent technical reference and potential starting point for developing an assay for **Pilaralisib**.

The workflow of this analytical method is outlined below:



[Click to download full resolution via product page](#)

*Experimental workflow for PI3K inhibitor analysis via UPLC-MS/MS.*

Here are the detailed methodologies for key experiments cited in the protocol [4]:

- **Chromatographic Conditions:** Separation was achieved using an **Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)** maintained at 40°C. The mobile phase consisted of (A) 0.1% formic acid

in water and (B) acetonitrile, with a flow rate of 0.3 mL/min. A gradient elution was used: 10% B to 90% B.

- **Mass Spectrometric Detection:** Analysis was performed using a **tandem mass spectrometer with an electrospray ionization (ESI) source** in **Multiple Reaction Monitoring (MRM) mode**. The specific ion transitions monitored were the internal standard **Pilaralisib**.
- **Sample Preparation:** The **protein precipitation** method was employed. A 100  $\mu$ L plasma sample was mixed with 10  $\mu$ L of the internal standard working solution. Then, 300  $\mu$ L of acetonitrile was added to precipitate proteins. The mixture was vortexed and centrifuged at 13,000  $\times g$  for 10 minutes at 4°C. The supernatant was injected into the system.
- **Method Validation:** The method was validated according to regulatory guidelines (e.g., FDA), demonstrating acceptable **precision and accuracy (<15%)**, and reliable stability under various conditions.

## The PI3K Signaling Pathway and Inhibitor Context

**Pilaralisib** is a **pan-class I PI3K inhibitor**, meaning it targets multiple isoforms (PI3K $\alpha$ , PI3K $\beta$ , PI3K $\delta$ ) of this enzyme family [5] [1]. The pathway it inhibits is crucial for understanding its therapeutic action and the challenges in its development.

- **Pathway Role:** The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, proliferation, and metabolism. In many cancers, this pathway is hyperactivated through mechanisms like mutations in the *PI3KCA* gene or loss of the PTEN tumor suppressor, making it a key therapeutic target [6] [7] [8].
- **Inhibitor Classification:** PI3K inhibitors are categorized as:
  - **Pan-PI3K inhibitors** (like **Pilaralisib**): Target multiple class I PI3K isoforms.
  - **Isoform-specific inhibitors:** Target a single isoform (e.g., p110 $\delta$ ).
  - **Dual PI3K/mTOR inhibitors:** Target both PI3K and the downstream mTOR kinase [6] [7] [5].
- **Clinical Challenges:** The development of PI3K inhibitors, including **Pilaralisib**, has been challenging. Issues include **drug-related toxicities** (e.g., hyperglycemia, diarrhea, rash), the emergence of **drug resistance** due to complex feedback loops within the signaling network, and **compensatory activation** of parallel pathways [6] [7] [8].

## Future Research Directions

To address the known challenges with PI3K inhibitors, several innovative strategies are being explored in the field [6] [8]:

- **Novel Drug Modalities:** Developing **PROTACs** (Proteolysis-Targeting Chimeras) to degrade PI3K proteins rather than just inhibit them, and investigating allosteric inhibitors for potentially greater selectivity.
- **Rational Combination Therapies:** Combining PI3K inhibitors with other agents to overcome resistance. This includes partners such as **mTOR inhibitors**, other targeted therapies, immunotherapy, and traditional chemotherapy.
- **Biomarker-Driven Therapy:** Focusing on treating patients whose tumors have specific genetic alterations (e.g., *PI3KCA* mutations) to improve clinical efficacy and patient selection.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Phase I Trial of a Tablet Formulation of Pilaralisib ... | Broad Institute [[broadinstitute.org](https://broadinstitute.org)]
2. Pilaralisib: Uses, Interactions, Mechanism of Action [[go.drugbank.com](https://go.drugbank.com)]
3. inhibits the replication of enteroviruses by targeting the... Pilaralisib [[virologyj.biomedcentral.com](https://virologyj.biomedcentral.com)]
4. Development and validation of a UPLC-MS/MS method for the ... [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
5. The Precision-Guided Use of PI3K Pathway Inhibitors for the ... [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
6. Targeting PI3K family with small-molecule inhibitors in cancer ... [[molecular-cancer.biomedcentral.com](https://molecular-cancer.biomedcentral.com)]
7. PI3K Inhibitors in Cancer: Clinical Implications and ... [[mdpi.com](https://mdpi.com)]
8. Targeting PI3K in cancer treatment: A comprehensive ... [[sciencedirect.com](https://sciencedirect.com)]

To cite this document: Smolecule. [Available Pharmacokinetic and Physicochemical Data for Pilaralisib]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547960#pilaralisib-pharmacokinetics-absorption-distribution>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)